molecular formula C11H11NO2 B2878100 7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-23-8

7-ethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2878100
CAS No.: 383132-23-8
M. Wt: 189.214
InChI Key: LWSBDGLASRGBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1H-indole-2-carboxylic Acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indole core with an ethyl group at the 7th position and a carboxylic acid group at the 2nd position. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would be 7-ethyl-2-formylindole and phenylhydrazine. The reaction typically occurs under reflux conditions with methanesulfonic acid as the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .

Scientific Research Applications

7-Ethyl-1H-indole-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for developing new drugs targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-1H-indole-2-carboxylic Acid is unique due to the presence of the ethyl group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a lead compound for drug development and other applications .

Properties

IUPAC Name

7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSBDGLASRGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.